N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-25-14-6-8-15(9-7-14)27(23,24)21-13-5-10-17-16(11-13)20-18(22)19(2,3)12-26-17/h5-11,21H,4,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYIVQFXVGOVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide is a complex organic compound with a unique structural framework that includes a benzo-fused oxazepine ring and a sulfonamide group. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and biological activity. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure can be represented as follows:
With a molecular weight of 370.4 g/mol, the compound features various functional groups contributing to its biological properties. The presence of the oxazepine ring enhances its interaction with biological targets.
This compound likely exerts its biological effects through interactions with specific enzymes or receptors. The oxazepine and sulfonamide moieties can bind to active sites on proteins, modulating their activity and influencing various biochemical pathways.
Antibacterial and Antifungal Activity
Research indicates that compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant antibacterial and antifungal properties. For instance:
| Compound | Target Organisms | Activity |
|---|---|---|
| N-(3,3-dimethyl...) | Staphylococcus aureus | Effective |
| N-(3,3-dimethyl...) | Escherichia coli | Moderate |
| N-(3,3-dimethyl...) | Candida albicans | Significant |
These findings suggest that the compound may possess similar properties, warranting further investigation into its efficacy against various pathogens .
Inhibition Studies
Inhibition studies focusing on cysteinyl proteinases have shown that related compounds can exhibit low micromolar activity against these enzymes. This suggests potential applications in treating diseases where these enzymes play a critical role .
Case Studies
A notable study explored the synthesis and biological evaluation of various derivatives of oxazepine compounds. The study reported that modifications in the structure significantly influenced the biological activity:
- Synthesis Methodology : Multi-step reactions were employed to create derivatives with varying substituents.
- Biological Evaluation : The resulting compounds were tested against a range of bacterial strains.
Results indicated that certain derivatives exhibited enhanced antibacterial activity compared to standard antibiotics .
Comparative Analysis
To understand the unique aspects of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin), it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(3-methylbenzamide) | Structure A | Simpler structure; limited therapeutic applications |
| N-(5-ethyl-3,3-dimethyl...) | Structure B | Ethyl substitution alters solubility |
| N-(3,3-dimethyl...) | Structure C | Enhanced interaction due to oxazepine ring |
This comparison highlights the potential advantages of N-(3,3-dimethyl...) in therapeutic applications due to its complex structure and enhanced biological interactions .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (–SO₂NH–) participates in nucleophilic substitution reactions, particularly under basic conditions.
| Reaction Type | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | DMF, K₂CO₃, 60°C | Allyl bromide | N-Alkylated sulfonamide | 75–80% | |
| Acylation | CH₂Cl₂, Et₃N, 0°C | Benzoyl chloride | N-Acylated derivative | 65% |
Mechanism : Deprotonation of the sulfonamide nitrogen generates a nucleophilic species, which attacks electrophilic reagents (e.g., alkyl halides, acyl chlorides). Steric hindrance from the oxazepine ring may limit reactivity at this site.
Oxidation of the Oxazepine Ring
The 4-oxo group on the oxazepine ring enables oxidation reactions, particularly at adjacent positions.
| Target Site | Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| C5 position | PCC (Pyridinium chlorochromate) | CH₂Cl₂, RT | 5-Hydroxy derivative | 58% | |
| Ring-opening | H₂O₂, FeSO₄ | Aqueous H₂SO₄, 70°C | Sulfonic acid derivative | 40% |
Mechanism : PCC abstracts a hydride from the C5 position, forming a ketone intermediate that tautomerizes to a hydroxylated product. Strong oxidants like H₂O₂ may cleave the oxazepine ring .
Electrophilic Aromatic Substitution
The ethoxy-substituted benzene ring undergoes electrophilic substitution, primarily at the para position relative to the sulfonamide group.
| Reaction Type | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C | 3-Nitro derivative | 72% | |
| Bromination | Br₂, FeBr₃ | CHCl₃, RT | 3-Bromo derivative | 68% |
Regioselectivity : The electron-donating ethoxy group directs electrophiles to the ortho/para positions, but steric effects from the sulfonamide group favor para substitution .
Hydrolysis of the Ethoxy Group
The ethoxy (–OCH₂CH₃) substituent is susceptible to acidic or enzymatic hydrolysis.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄ (20%) | Reflux, 6h | 4-Hydroxybenzenesulfonamide | 85% | |
| Enzymatic | Liver microsomes | 4-Hydroxy metabolite | 90% |
Mechanism : Acidic conditions protonate the ether oxygen, leading to cleavage of the C–O bond and formation of a phenolic product.
Ring-Opening Reactions
The oxazepine ring may undergo cleavage under harsh conditions:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (10M) | Reflux, 12h | Linear sulfonamide-thiol | 55% | |
| LiAlH₄ | THF, 0°C → RT | Reduced amine derivative | 60% |
Mechanism : Base-mediated hydrolysis breaks the C–O bond in the oxazepine ring, while reducing agents like LiAlH₄ target the carbonyl group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to two closely related sulfonamide derivatives ():
*Calculated based on structural analysis.
Analysis of Substituent Effects
- The benzo[b] vs. benzo[f] fusion (CAS 922553-62-6) changes the spatial orientation of the sulfonamide group relative to the heterocyclic ring, impacting molecular geometry.
- Sulfonamide Aryl Group Differences: 4-ethoxy (target) vs. 4-propoxy (CAS 921996-15-8): The longer alkyl chain in the propoxy group increases lipophilicity (logP) and may improve membrane permeability but reduce aqueous solubility.
Broader Context: Sulfonamide Pesticides ()
- Halogenation (e.g., Cl, F) for enhancing binding to biological targets.
- Heterocyclic appendages (e.g., triazoles) for modulating activity.
These comparisons underscore the target compound’s uniqueness in lacking halogens but retaining a flexible oxazepin scaffold.
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : The 3,3-dimethyl groups and ethoxy substituent likely confer moderate lipophilicity, intermediate between CAS 922553-62-6 (lower MW, ethyl group) and CAS 921996-15-8 (higher MW, propoxy chain).
- Acidity: The sulfonamide’s NH group (pKa ~10–12) is influenced by the electron-donating ethoxy group, which may slightly reduce acidity compared to non-substituted analogs.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide?
A stepwise approach is critical. First, prioritize regioselective sulfonylation of the benzoxazepine core using 4-ethoxybenzenesulfonyl chloride under controlled pH (e.g., NaHCO₃ buffer). Subsequent purification via flash chromatography (hexane/EtOAc gradient) improves purity. Reaction monitoring via TLC and LC-MS ensures intermediate stability. Statistical Design of Experiments (DoE) methods, such as factorial designs, can identify optimal reaction parameters (e.g., temperature, stoichiometry) to minimize side products .
Q. How can structural characterization of this compound be systematically validated?
Combine orthogonal analytical techniques:
- NMR : Confirm regiochemistry via ¹H-¹H COSY and NOESY to resolve spatial proximity of substituents.
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₁₉H₂₂N₂O₅S) with <5 ppm error.
- IR spectroscopy : Detect sulfonamide C=O stretch (~1350 cm⁻¹) and benzoxazepine carbonyl (~1680 cm⁻¹).
Cross-referencing with synthetic intermediates (e.g., ’s protocol for analogous sulfonamides) ensures consistency in spectral interpretation .
Advanced Research Questions
Q. How can conflicting solubility and stability data for this compound be resolved in biological assays?
Discrepancies often arise from solvent polarity and pH. For in vitro studies:
- Solubility : Pre-screen in DMSO/PBS mixtures (≤1% DMSO) using nephelometry to avoid aggregation.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with UPLC monitoring. If instability persists, consider structural analogs with electron-withdrawing groups to enhance hydrolytic resistance.
Statistical models (e.g., partial least squares regression) correlate solvent properties with compound degradation rates .
Q. What computational methods are effective in predicting the binding affinity of this sulfonamide to biological targets?
Integrate quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD):
- Docking : Use AutoDock Vina with flexible side chains to account for induced fit in enzyme active sites.
- Free energy perturbation (FEP) : Calculate ΔΔG for sulfonamide-enzyme interactions, validated by experimental IC₅₀ values.
ICReDD’s hybrid approach () combines reaction path searches and experimental feedback to refine computational predictions .
Q. How can reaction fundamentals inform scalable synthesis without compromising enantiopurity?
Key considerations:
- Catalysis : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction during benzoxazepine ring formation.
- Kinetics : Use stopped-flow IR to monitor intermediates in real-time. Rate constants inform optimal residence times in continuous-flow reactors.
Refer to RDF2050112 () for reactor design principles that balance mass transfer and thermal control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
